N-Benzyl-2-bromo-N-methylacetamide chemical properties
N-Benzyl-2-bromo-N-methylacetamide chemical properties
An In-Depth Technical Guide to N-Benzyl-2-bromo-N-methylacetamide: Properties, Synthesis, and Applications
Introduction
N-Benzyl-2-bromo-N-methylacetamide is a bifunctional organic compound of significant interest to the chemical and pharmaceutical sciences. As an α-haloacetamide, it possesses a highly reactive electrophilic center, making it a versatile reagent for the alkylation of various nucleophiles. The presence of the N-benzyl-N-methylamide moiety provides a structural scaffold that can be tailored for specific molecular interactions, rendering it a valuable building block in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol with mechanistic insights, its spectroscopic profile, reactivity, and potential applications for professionals in research and drug development.
Core Physicochemical Properties
N-Benzyl-2-bromo-N-methylacetamide is commercially available from various suppliers, typically with purities ranging from 95% to 97%.[1][2] It is most commonly described as a liquid or oil at room temperature.[3] Key identifying and physical properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 73391-96-5 | [1][2][4][5] |
| Molecular Formula | C₁₀H₁₂BrNO | [1][2] |
| Molecular Weight | 242.12 g/mol | [1][5] |
| IUPAC Name | N-benzyl-2-bromo-N-methylacetamide | [1] |
| Physical Form | Liquid / Oil | [3] |
| Purity | 95-97% | [1][2] |
| SMILES | CN(CC1=CC=CC=C1)C(=O)CBr | [1][6] |
| InChIKey | XIBVVIAYYYFAAI-UHFFFAOYSA-N | [3] |
| Storage Conditions | Inert atmosphere, Room Temperature | [2] |
Synthesis and Mechanistic Rationale
The synthesis of N-Benzyl-2-bromo-N-methylacetamide is a robust two-step process. This approach involves the initial formation of the secondary amine precursor, N-benzyl-N-methylamine, followed by its acylation with a suitable bromoacetylating agent.
Step 1: Synthesis of N-Benzyl-N-methylamine
The precursor amine can be synthesized via several routes, with reductive amination being one of the most efficient. This involves the reaction of benzaldehyde with methylamine to form an intermediate imine, which is then reduced to the target secondary amine.
Step 2: Acylation of N-Benzyl-N-methylamine
The core of the synthesis is the N-acylation of the secondary amine with bromoacetyl bromide or bromoacetyl chloride. This is a classic nucleophilic acyl substitution reaction.
Causality Behind Experimental Choices:
-
Reagent Choice: Bromoacetyl bromide or chloride are used because acyl halides are highly reactive electrophiles, ensuring efficient acylation of the secondary amine.[7]
-
Base: A non-nucleophilic base, such as pyridine or triethylamine, is crucial. Its role is to neutralize the hydrobromic acid (HBr) or hydrochloric acid (HCl) generated during the reaction.[8][9] This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.
-
Solvent: An inert aprotic solvent like dichloromethane (DCM) or diethyl ether is used to dissolve the reactants without participating in the reaction.
-
Temperature: The reaction is typically performed at low temperatures (e.g., 0 °C) to control the exothermicity of the acylation reaction and minimize potential side reactions.
Experimental Protocol: Synthesis of N-Benzyl-2-bromo-N-methylacetamide
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Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve N-benzyl-N-methylamine (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath with continuous stirring.
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Addition of Acyl Halide: Add a solution of bromoacetyl bromide (1.05 eq) in anhydrous DCM dropwise to the cooled amine solution over 30 minutes.
-
Reaction: Allow the reaction to stir at 0 °C for one hour, then warm to room temperature and continue stirring for an additional 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Workup: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield N-Benzyl-2-bromo-N-methylacetamide as a clear oil.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of N-Benzyl-2-bromo-N-methylacetamide.
Spectroscopic Profile and Characterization
Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound. Based on its molecular structure, the following spectral characteristics are expected.
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¹H NMR Spectroscopy: The proton NMR spectrum should display distinct signals corresponding to the different proton environments:
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A singlet for the N-methyl protons (~2.9-3.1 ppm).
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A singlet for the methylene protons of the bromoacetyl group (~3.8-4.0 ppm).
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A singlet for the N-benzyl methylene protons (~4.5-4.7 ppm).
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A multiplet in the aromatic region for the five phenyl protons (~7.2-7.4 ppm).
-
Note: Due to restricted rotation around the amide C-N bond, some peaks may appear broadened or as two distinct sets of signals for cis/trans rotamers.[10]
-
-
¹³C NMR Spectroscopy: The carbon spectrum will corroborate the structure with signals for:
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The N-methyl carbon (~35 ppm).
-
The bromo-substituted methylene carbon (~28 ppm).
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The N-benzyl methylene carbon (~52 ppm).
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Aromatic carbons (~127-137 ppm).
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The carbonyl carbon, which is significantly deshielded (~168 ppm).[11]
-
-
Infrared (IR) Spectroscopy: The IR spectrum provides key functional group information:
-
A strong, sharp absorption band for the amide carbonyl (C=O) stretch, expected in the range of 1650-1680 cm⁻¹.[11]
-
C-H stretching bands for the aromatic and aliphatic groups just above and below 3000 cm⁻¹.
-
C-N stretching vibrations.
-
-
Mass Spectrometry (MS):
-
The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak (M⁺) due to the presence of bromine. There will be two peaks of nearly equal intensity at m/z 241 and 243, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively.[12]
-
Common fragmentation patterns would include the loss of a bromine radical (M-Br) and cleavage of the benzyl group, leading to a prominent peak at m/z 91 (the benzyl cation).
-
Reactivity and Mechanistic Insights
The reactivity of N-Benzyl-2-bromo-N-methylacetamide is dominated by the bromoacetyl moiety, which functions as a potent electrophile.
-
Primary Reactive Site: The carbon atom bonded to the bromine (the α-carbon) is highly electrophilic. This is due to the strong electron-withdrawing inductive effect of both the adjacent bromine atom and the carbonyl group.
-
Alkylation Reactions: This compound is an excellent alkylating agent for a wide range of nucleophiles, including amines, thiols, and carboxylates, via an Sₙ2 mechanism. This reactivity is frequently exploited in bioconjugation and the synthesis of heterocyclic compounds. For example, reaction with a primary amine would lead to the formation of a secondary amine, and reaction with a thiol would yield a thioether.
-
Amide Stability: The amide bond itself is relatively stable and resistant to hydrolysis under neutral conditions, a feature that contributes to its utility as a stable structural linker in more complex molecules.
Reactivity Profile Diagram
Sources
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- 2. N-Benzyl-2-bromo-N-methylacetamide - Lead Sciences [lead-sciences.com]
- 3. N-benzyl-2-bromo-N-methylacetamide | 73391-96-5 [sigmaaldrich.com]
- 4. 73391-96-5|N-Benzyl-2-bromo-N-methylacetamide|BLD Pharm [bldpharm.com]
- 5. N-Benzyl-2-bromo-n-methylacetamide - CAS:73391-96-5 - Sunway Pharm Ltd [3wpharm.com]
- 6. PubChemLite - N-benzyl-2-bromo-n-methylacetamide (C10H12BrNO) [pubchemlite.lcsb.uni.lu]
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- 8. acylation of amines [entrancechemistry.blogspot.com]
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